2-Ethoxycinnamic acid
Overview
Description
2-Ethoxycinnamic acid is a derivative of cinnamic acid . It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . The IUPAC name for this compound is (E)-3-(2-ethoxyphenyl)prop-2-enoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring (phenyl group) attached to a prop-2-enoic acid group via an ethoxy group . The aromatic and alkene group in this molecule are coplanar .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 337.2±17.0 °C at 760 mmHg, and a flash point of 131.7±14.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 47 Ų .
Mechanism of Action
Target of Action
The primary targets of 2-Ethoxycinnamic acid are currently not well-defined in the literature. This compound is a derivative of cinnamic acid, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound remain to be identified .
Biochemical Pathways
They can be converted into high-value molecules through biocatalytic conversion, which could be a part of a biorefinery concept .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound, but specific information about this compound is currently lacking .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethoxycinnamic acid in lab experiments is its excellent antioxidant and antifungal properties. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to optimize its use in various applications.
Future Directions
There are several potential future directions for the use of 2-ethoxycinnamic acid in scientific research. One potential direction is the development of new pain-relieving drugs based on the compound's anti-inflammatory and analgesic effects. Another potential direction is the optimization of the compound's use as a food preservative. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its use in various applications.
Conclusion:
In conclusion, this compound is an essential compound in the field of organic synthesis, pharmaceuticals, and food additives. The compound's excellent antioxidant and antifungal properties make it an excellent candidate for various applications in scientific research. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the development of new pain-relieving drugs. While there are still limitations to the use of this compound in lab experiments, the compound's potential for future research is significant.
Scientific Research Applications
2-Ethoxycinnamic acid has been extensively studied for its various applications in scientific research. The compound's antioxidant and antifungal properties make it an excellent candidate for use in the food industry as a preservative. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTDCJJEJZCEBF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901323 | |
Record name | (E)-2-Ethoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69038-81-9, 59923-03-4 | |
Record name | 69038-81-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.